2,5-Divinylbenzene-1,4-diamine
Overview
Description
2,5-Divinylbenzene-1,4-diamine is an organic compound with the molecular formula C10H12N2 It is characterized by a benzene ring substituted with two vinyl groups and two amino groups at the 1,4-positions
Mechanism of Action
Target of Action
It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) materials .
Result of Action
As a monomer, the primary result of the action of 2,5-Divinylbenzene-1,4-diamine would be the formation of COFs. These materials have a variety of potential applications, including in drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Divinylbenzene-1,4-diamine typically involves the reaction of 2,5-dibromobenzene-1,4-diamine with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Divinylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,5-Divinylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of advanced materials with specific properties, such as high surface area and porosity.
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Similar in structure but lacks the amino groups.
Vinylbenzene (Styrene): Contains only one vinyl group and no amino groups.
2,5-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of vinyl groups.
Uniqueness
2,5-Divinylbenzene-1,4-diamine is unique due to the presence of both vinyl and amino groups, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities.
Properties
IUPAC Name |
2,5-bis(ethenyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJHSWQLRWWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1N)C=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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